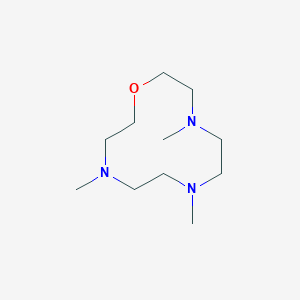
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a chloroethylidene group and an ethenyl group attached to an oxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloroethylidene)-4-ethenyloxolan-2-one can be achieved through several methods. One common approach involves the cycloisomerization of 1,6-enynes. This reaction is typically catalyzed by rhodium complexes under an inert atmosphere, such as argon . The reaction conditions often include heating the mixture at 60°C for an extended period, followed by purification through flash column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloisomerization processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced catalysts and automated systems further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloroethylidene group to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of oxolanone oxides.
Reduction: Formation of 3-(1-Ethylidene)-4-ethenyloxolan-2-one.
Substitution: Formation of various substituted oxolanones depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(1-Chloroethylidene)-4-ethenyloxolan-2-one involves its interaction with specific molecular targets. The chloroethylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Chloroethylidene)-2-heptanone: Similar structure but with a heptanone backbone.
(1-Chloroethylidene)amino methanesulfonate: Contains a methanesulfonate group instead of an oxolanone ring.
Uniqueness
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one is unique due to its combination of a chloroethylidene group and an ethenyl group attached to an oxolanone ring
Propriétés
Numéro CAS |
154953-78-3 |
|---|---|
Formule moléculaire |
C8H9ClO2 |
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
3-(1-chloroethylidene)-4-ethenyloxolan-2-one |
InChI |
InChI=1S/C8H9ClO2/c1-3-6-4-11-8(10)7(6)5(2)9/h3,6H,1,4H2,2H3 |
Clé InChI |
XGSKBJKWCFEVNC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C(COC1=O)C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


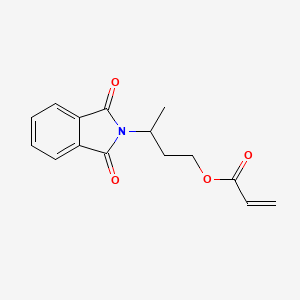
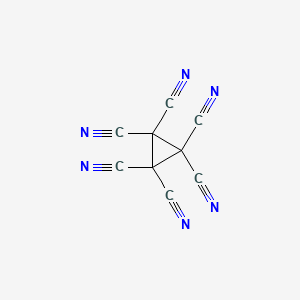

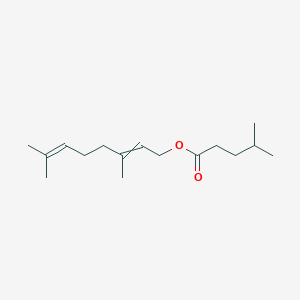
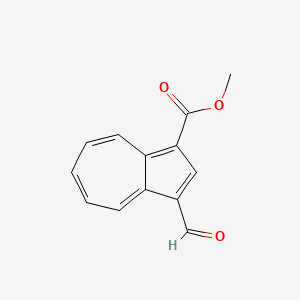
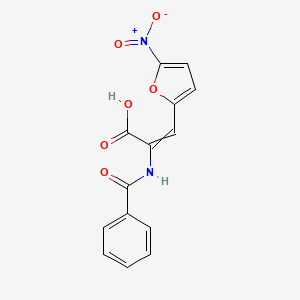

![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)

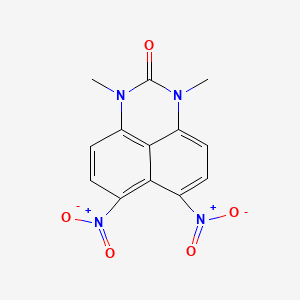
![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)
